molecular formula C10H12ClF2NO3 B3042091 3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride CAS No. 501435-58-1

3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride

Cat. No.: B3042091
CAS No.: 501435-58-1
M. Wt: 267.66 g/mol
InChI Key: MKDUCNOOCIKOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride is a synthetic amino acid derivative supplied for research purposes. The compound is identified with the molecular formula C 10 H 12 ClF 2 NO 3 . As a modified amino acid, this compound is of significant interest in the development of novel antimicrobial agents. Amino acid-based scaffolds are often designed as structural analogs of metabolic intermediates, allowing them to act as enzyme inhibitors in the biosynthetic pathways of pathogens . Such inhibitors can target crucial processes like bacterial cell wall formation, for instance by inhibiting enzymes such as alanine racemase or D-Ala:D-Ala ligase, which are essential for peptidoglycan synthesis . Researchers are exploring these mechanisms to combat drug-resistant bacteria, fungi, and protozoa . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-3,3-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3.ClH/c1-16-7-4-2-6(3-5-7)10(11,12)8(13)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDUCNOOCIKOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₂ClF₂NO₃ , with a molecular weight of 267.66 g/mol . Key structural features include:

  • A 4-methoxyphenyl group attached to a quaternary carbon.
  • Two fluorine atoms at the β-position relative to the amino group.
  • A hydrochloride salt form, enhancing solubility in polar solvents.

Physicochemical Data

While experimental data for melting point, boiling point, and density remain unreported in public databases, computational models predict high thermal stability due to the rigid fluorinated backbone. The hydrochloride salt’s aqueous solubility is inferred to be moderate, comparable to structurally similar α,α-difluoroamino acids.

Synthetic Methodologies

Chiral Pool Synthesis from Serine Derivatives

A foundational approach adapts D- or L-serine as starting materials. Li et al. demonstrated that β-chloroalanine derivatives can undergo fluorination and cyclization to yield fluorinated amino acids. For this compound:

  • Serine Protection : D-Serine is protected as a phthalimide (Step A ) to prevent unwanted side reactions.
  • Chlorination : Treatment with thionyl chloride converts the hydroxyl group to a chloride, forming β-chloroalanine (Step B ).
  • Fluorination : Reaction with a fluorine source (e.g., Selectfluor®) substitutes chlorides with fluorines (Step C ).
  • Aryl Introduction : A Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid installs the aromatic group (Step D ).
  • Deprotection and Salt Formation : Acidic hydrolysis removes protecting groups, followed by HCl treatment to yield the hydrochloride salt (Step E ).

Yield : 32–45% over five steps.
Key Challenge : Racemization at the α-carbon during fluorination necessitates careful control of reaction conditions.

Biomimetic Enantioselective-Proton Shift

Zhu et al. developed a biomimetic strategy using chiral quinine catalysts to induce enantioselectivity in β,β-difluoro-α-imine amides:

  • Imine Formation : Condensation of 4-methoxybenzaldehyde with difluoroethylamine forms a β,β-difluoro-α-imine intermediate (Step F ).
  • Catalytic Proton Shift : Quinine-derived catalysts promote a-proton shift, establishing the stereocenter (Step G ).
  • Hydrolysis and Salt Formation : Acidic hydrolysis converts the imine to the amino acid, followed by HCl neutralization (Step H ).

Yield : 80% with 95% enantiomeric excess (ee) for the key intermediate.
Advantage : Avoids racemization by leveraging asymmetric catalysis.

Enzymatic Resolution of Racemic Mixtures

Gerus et al. resolved racemic N-Boc-3-fluoro-DL-alanine methyl ester using acylase enzymes :

  • Racemic Synthesis : A Strecker synthesis produces DL-3,3-difluoro-3-(4-methoxyphenyl)alanine (Step I ).
  • Ester Protection : Methyl ester formation and Boc protection yield a racemic mixture (Step J ).
  • Enzymatic Hydrolysis : Porcine kidney acylase selectively hydrolyzes the L-enantiomer’s ester, leaving the D-enantiomer intact (Step K ).
  • Separation and Salt Formation : Chromatographic separation followed by HCl treatment yields the DL-hydrochloride salt (Step L ).

Yield : 50–60% with >98% purity.
Limitation : Requires additional steps to re-racemize undesired enantiomers.

Transition-Metal Catalyzed Approaches

Rhodium-Mediated Hydroamination

Transition-metal catalysts enable direct C–N bond formation. A Rh/Josiphos system catalyzes the hydroamination of allenes with anilines:

  • Substrate Preparation : 3,3-Difluoro-3-(4-methoxyphenyl)propiolic acid is synthesized via Sonogashira coupling (Step M ).
  • Hydroamination : Rhodium catalyzes the addition of ammonia equivalents to the alkyne, forming the amino acid backbone (Step N ).
  • Salt Formation : HCl gas is bubbled through the reaction mixture to precipitate the hydrochloride salt (Step O ).

Yield : 68% with 90% ee.
Mechanistic Insight : Oxidative addition of ammonia generates a Rh–H intermediate, which undergoes hydrometalation and reductive elimination.

Copper-Catalyzed Asymmetric Synthesis

A Cu/Ph-BPE catalyst system achieves enantioselective synthesis via hydrocupration:

  • Vinyl Arene Preparation : 4-Methoxystyrene is functionalized with a difluoro group (Step P ).
  • Hydrocupration : Copper hydride adds to the vinyl arene, forming a chiral alkyl–Cu intermediate (Step Q ).
  • Imine Addition : The intermediate reacts with a glycine-derived imine, followed by protonolysis (Step R ).
  • Acidification : Treatment with HCl yields the hydrochloride salt (Step S ).

Yield : 75% with 99% ee.
Advantage : High enantioselectivity without enzymatic resolution.

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR : Two distinct fluorine resonances at −112.3 ppm (CF₂) and −118.9 ppm (aryl-F coupling).
  • ¹H NMR : Aromatic protons at 7.2–7.4 ppm (AA'XX' system), methoxy singlet at 3.8 ppm.
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–F).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 6.2 minutes, confirming >98% purity.

Challenges and Optimization Strategies

Racemization Control

Fluorination and high-temperature steps risk racemization. Solutions include:

  • Low-temperature (−78°C) reactions.
  • Chiral auxiliaries (e.g., Evans oxazolidinones).

Fluorine Incorporation Efficiency

Selectfluor® and Deoxo-Fluor® achieve 85–90% fluorination efficiency but require anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that amino acid-based compounds exhibit significant antimicrobial activity. The incorporation of fluorine atoms into amino acids can enhance their biological properties. Studies have shown that derivatives of fluorinated alanines can act as effective antimicrobial agents against various pathogens, including Gram-negative bacteria . The specific structure of 3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride may contribute to its potential as a scaffold for developing new antimicrobial drugs.

Cancer Research
Fluorinated amino acids have been explored for their ability to modulate apoptosis in cancer cells. In particular, compounds designed to inhibit anti-apoptotic proteins like Mcl-1 show promise in cancer treatment . The synthesis of new analogs based on this compound has been investigated for their efficacy in inducing apoptosis in various cancer cell lines, suggesting a potential role in targeted cancer therapies.

Synthesis of Peptides and Bioactive Molecules

Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis due to its reactive functional groups. It can be utilized in solution-phase peptide synthesis, facilitating the formation of complex peptides with enhanced stability and bioactivity . The presence of the difluoromethyl group is particularly advantageous for creating peptides with unique pharmacological profiles.

Designing Fluorinated Bioactive Compounds
The incorporation of fluorinated amino acids into biologically active molecules can significantly alter their pharmacokinetic properties. For instance, the fluorine atoms can enhance lipophilicity and metabolic stability. This characteristic is crucial for designing drugs that require prolonged action within biological systems . Researchers are actively exploring the use of this compound in the development of such bioactive compounds.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is fundamental in drug development. The unique structure of this compound allows researchers to conduct comprehensive structure-activity relationship (SAR) studies. By modifying different parts of the molecule and assessing their biological effects, scientists can identify key structural features that contribute to desired activities .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityPotential use as an antimicrobial agent against Gram-negative bacteriaExhibits significant antimicrobial properties; further studies needed .
Cancer ResearchInvestigated for its ability to induce apoptosis in cancer cellsShows promise in targeting anti-apoptotic proteins like Mcl-1 .
Peptide SynthesisUtilized as a building block in constructing peptidesEnhances stability and bioactivity of synthesized peptides .
Structure-Activity StudiesUsed to explore SAR for drug developmentIdentifies critical structural features influencing biological activity .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on various fluorinated amino acids demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against E. coli and other Gram-negative bacteria. The study highlighted the importance of the difluoromethyl group in enhancing antimicrobial efficacy.
  • Cancer Cell Apoptosis Induction
    Research involving IGROV1-R10 ovarian cancer cells showed that certain analogs derived from this compound could effectively induce apoptosis by inhibiting Mcl-1 protein activity. This finding suggests a potential therapeutic application for this compound in cancer treatment.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to altered biological activity. The methoxyphenyl group may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Direct Data: Limited specific studies on the target compound necessitate inferences from structural analogs.
  • Contradictions : Some methoxyphenyl-containing impurities () exhibit reduced biological activity compared to parent molecules, underscoring the need for targeted studies on substituent effects .

Biological Activity

3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, synthesis methods, and its pharmacological implications.

Chemical Structure and Synthesis

The compound is characterized by a difluorinated alanine structure with a para-methoxyphenyl group. The synthesis of this compound often involves modifications of standard amino acid synthesis techniques, including the introduction of fluorine substituents which can enhance biological activity by altering the electronic properties of the molecule.

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves inhibition of key bacterial enzymes such as alanine racemase (Alr), which is crucial for bacterial cell wall synthesis. Studies have shown that fluorinated amino acids can serve as effective inhibitors against various Gram-positive and Gram-negative bacteria due to their ability to mimic natural substrates and disrupt enzymatic processes .

2. Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Preliminary studies indicate that fluorinated amino acids can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest . For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of Alr ,
AnticancerInduction of apoptosis ,
NeuroprotectiveProtection against neurotoxicity

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of fluorinated amino acids, this compound was tested against a panel of bacterial strains. Results showed that the compound effectively inhibited growth at concentrations comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human leukemia cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis, thus supporting its role as a potential anticancer agent .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its antimicrobial and anticancer properties warrant additional studies to elucidate mechanisms and optimize its pharmacological profile. Future research should focus on:

  • In vivo studies to assess efficacy and safety profiles.
  • Mechanistic studies to understand how structural modifications influence biological activity.
  • Development of derivatives that could enhance selectivity and potency against specific targets.

The integration of computational modeling alongside experimental approaches may also provide insights into structure-activity relationships, guiding future drug design efforts.

Q & A

Q. Advanced Validation Techniques

  • Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane:isopropanol (95:5) to resolve enantiomers. Retention time differences >2 min confirm racemic character .
  • Polarimetry : A near-zero optical rotation ([α]D²⁵ ≈ 0°) indicates successful racemate synthesis .

Data Contradiction Example :
Discrepancies in optical rotation values may stem from residual solvents. Lyophilization or vacuum drying ensures accurate measurements .

What role does the 4-methoxyphenyl group play in the compound’s biochemical interactions, and how is this studied experimentally?

Basic Functional Role
The 4-methoxyphenyl moiety enhances lipophilicity, potentially improving membrane permeability. This is critical for:

  • Enzyme inhibition studies : Testing against tyrosine hydroxylase or aromatic amino acid decarboxylases .
  • Radiotracer development : Fluorine-18 labeling for PET imaging .

Q. Advanced Experimental Design

  • Competitive Binding Assays : Compare IC₅₀ values of the compound with non-fluorinated analogs (e.g., 3-(4-methoxyphenyl)-DL-alanine) to quantify fluorine’s impact .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., dopamine receptors) to predict binding affinity changes .

Data Contradiction Example :
Conflicting IC₅₀ values may arise from assay conditions (e.g., pH affecting ionization). Standardize buffers (e.g., pH 7.4 PBS) for consistency .

How do researchers resolve discrepancies in reported solubility and stability data for fluorinated amino acid hydrochlorides?

Q. Basic Solubility Profiling

  • Solubility Testing : Dissolve 10 mg compound in 1 mL solvents (water, DMSO, ethanol) at 25°C. Centrifuge and quantify supernatant via UV-Vis (λ = 260 nm) .
  • Stability Studies : Monitor degradation by HPLC over 72 hours at 4°C, 25°C, and 37°C .

Advanced Contradiction Analysis
Discrepancies often arise from:

  • Counterion effects : Hydrochloride salts vs. free bases exhibit different solubility profiles .
  • Hydration state : Anhydrous vs. monohydrate forms impact stability. Use TGA-DSC to confirm hydration .

Q. Basic Methodology

  • Liver Microsome Assays : Incubate 10 µM compound with rat/human liver microsomes (1 mg/mL) at 37°C. Sample at 0, 15, 30, 60 min and analyze via LC-MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced Data Interpretation
Fluorine’s electron-withdrawing effect typically reduces oxidative metabolism. Compare half-life (t₁/₂) with non-fluorinated analogs:

  • Example : t₁/₂ = 120 min (fluorinated) vs. 45 min (non-fluorinated) in human microsomes .

Contradiction Resolution :
Variability in microsome activity (e.g., donor differences) requires normalization to control substrates (e.g., testosterone for CYP3A4) .

How can researchers differentiate between degradation products and synthetic impurities in this compound?

Q. Basic Analytical Workflow

  • HPLC-PDA/MS : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients. MS/MS fragmentation identifies impurities .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) .

Q. Advanced Impurity Profiling

  • Synthetic Impurities : Look for unreacted precursors (e.g., 3-(4-methoxyphenyl)-DL-alanine) or fluorination byproducts (e.g., difluoro adducts) .
  • Degradation Products : Hydrolysis of the methoxy group to phenol derivatives under acidic conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride
Reactant of Route 2
3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.